2'-Aminoacetophenone phenylhydrazone
Overview
Description
2’-Aminoacetophenone phenylhydrazone is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . It is a derivative of acetophenone and phenylhydrazine, characterized by the presence of an amino group and a phenylhydrazone moiety. This compound is primarily used in scientific research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Aminoacetophenone phenylhydrazone can be synthesized through the reaction of 2’-aminoacetophenone with phenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for 2’-aminoacetophenone phenylhydrazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylhydrazone moiety to hydrazine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aminoacetophenone phenylhydrazone derivatives.
Scientific Research Applications
2’-Aminoacetophenone phenylhydrazone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial bioenergetics by inhibiting pyruvate transport into mitochondria. This inhibition is mediated through the Ppargc1a/Esrra axis, leading to reduced ATP production and altered cellular metabolism . These effects are particularly relevant in the context of immune cell function and host-pathogen interactions .
Comparison with Similar Compounds
2-Aminoacetophenone: A precursor to 2’-aminoacetophenone phenylhydrazone, used in various organic synthesis reactions.
Phenylhydrazine: Another precursor, commonly used in the synthesis of hydrazones and other nitrogen-containing compounds.
Acetophenone Derivatives: Various derivatives of acetophenone are used in organic synthesis and have similar chemical properties.
Uniqueness: 2’-Aminoacetophenone phenylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate mitochondrial bioenergetics and immune cell function sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOPPWNOBIEEIT-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208172 | |
Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384268-60-3, 40754-13-0 | |
Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Aminoacetophenone phenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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